molecular formula C14H16N2O B11077103 N-[(2-methylquinolin-4-yl)methyl]propanamide

N-[(2-methylquinolin-4-yl)methyl]propanamide

Cat. No.: B11077103
M. Wt: 228.29 g/mol
InChI Key: IMYIFFLAKHMPJU-UHFFFAOYSA-N
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Description

N-[(2-methylquinolin-4-yl)methyl]propanamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methylquinolin-4-yl)methyl]propanamide typically involves the alkylation of 2-methylquinoline with a suitable alkylating agent, followed by the introduction of the propanamide group. One common method involves the reaction of 2-methylquinoline with an alkyl halide in the presence of a base, such as sodium hydride, to form the intermediate alkylated product. This intermediate is then reacted with propanoyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methylquinolin-4-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propanamide group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and substituted quinoline compounds.

Scientific Research Applications

N-[(2-methylquinolin-4-yl)methyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-methylquinolin-4-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-methylquinolin-4-yl)methyl]propanamide is unique due to its specific structural features and the presence of the propanamide group, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

N-[(2-methylquinolin-4-yl)methyl]propanamide

InChI

InChI=1S/C14H16N2O/c1-3-14(17)15-9-11-8-10(2)16-13-7-5-4-6-12(11)13/h4-8H,3,9H2,1-2H3,(H,15,17)

InChI Key

IMYIFFLAKHMPJU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCC1=CC(=NC2=CC=CC=C21)C

Origin of Product

United States

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